molecular formula C14H11ClN2O B1201530 (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol CAS No. 5028-38-6

(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol

Cat. No.: B1201530
CAS No.: 5028-38-6
M. Wt: 258.7 g/mol
InChI Key: MGOMPWPNDFWOMN-UHFFFAOYSA-N
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Description

(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol (: 5028-38-6) is a benzimidazole derivative with the molecular formula C 14 H 11 ClN 2 O and a molecular weight of 258.70 g/mol . This chemical is provided For Research Use Only and must be handled by qualified professionals. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its wide range of biological activities . Compounds featuring this core structure have been extensively investigated for their antimicrobial potential against various bacterial and fungal strains . The specific pharmacological profile and mechanism of action of this compound are subject to ongoing research, but its structure suggests potential as a valuable intermediate or lead compound in the development of new therapeutic agents. For handling and stability, this product should be stored sealed in a dry environment at 2-8°C . Researchers are encouraged to consult the relevant safety data sheet (SDS) prior to use.

Properties

IUPAC Name

1H-benzimidazol-2-yl-(4-chlorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O/c15-10-7-5-9(6-8-10)13(18)14-16-11-3-1-2-4-12(11)17-14/h1-8,13,18H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOMPWPNDFWOMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5028-38-6
Record name HBBPC
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005028386
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HBBPC (free base)
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Condensation of o-Phenylenediamine with 4-Chlorophenylglyoxal

This two-step method involves imidazole ring formation followed by carbonyl reduction :

Step 1: Imidazole Ring Closure

A solution of o-phenylenediamine and 4-chlorophenylglyoxal in methanol undergoes reflux at 80°C for 12 hours under nitrogen. The reaction proceeds via nucleophilic attack of the amine on the glyoxal carbonyl, forming an imine intermediate that cyclizes to yield (1H-benzo[d]imidazol-2-yl)(4-chlorophenyl)ketone .

Step 2: Ketone Reduction

The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol at 0–5°C to prevent over-reduction. The reaction mixture is stirred for 3 hours , quenched with brine, and purified via silica gel chromatography (eluent: 10% MeOH/CHCl₃) to isolate the target alcohol.

Yield : 45–78% (dependent on temperature control during reduction).

Key Data:

ParameterValueSource
Reaction Temperature0–5°C (Step 2)
Reducing AgentNaBH₄ (2.0–4.0 eq)
Purification MethodSilica gel chromatography

Catalytic Hydrogenation of a Nitro Intermediate

An alternative route starts with 2-nitro-1H-benzo[d]imidazole , which is reacted with 4-chlorobenzaldehyde in the presence of ammonium acetate to form a Schiff base. The nitro group is then reduced using H₂ gas (40 psi) and 10% Pd/C in a mixture of ethyl acetate and methanol (4:1).

Advantages :

  • Higher functional group tolerance compared to NaBH₄.

  • Scalable for industrial production.

Limitations :

  • Requires specialized equipment for high-pressure hydrogenation.

  • Catalyst poisoning by sulfur-containing impurities.

Yield : 70–85% after recrystallization from ethanol.

One-Pot Synthesis via Biguanide Hydrochloride Intermediates

A patent-pending method employs biguanide hydrochlorides to streamline synthesis:

  • 4-Chlorophenylbiguanide hydrochloride is reacted with ethyl 2-(5-chloro-2-sulfamoylphenylthio)acetate in MeONa/MeOH under reflux for 45 hours .

  • The resulting ester undergoes hydrolysis with NaOH in MeOH/THF to yield the carboxylic acid.

  • Reduction with LiAlH₄ in tetrahydrofuran produces the final alcohol.

Yield : 51–70% (dependent on ester hydrolysis efficiency).

Comparative Analysis of Synthesis Routes

Efficiency and Scalability

  • Condensation-Reduction (Method 2.1) : Optimal for small-scale research (sub-100g) due to simplicity but suffers from moderate yields.

  • Catalytic Hydrogenation (Method 2.2) : Preferred for industrial applications but requires costly catalysts.

  • One-Pot Synthesis (Method 2.3) : Reduces purification steps but demands precise stoichiometric control.

Byproduct Formation and Mitigation

  • Imine Oligomers : Observed in Method 2.1 when reaction temperatures exceed 5°C. Mitigated by strict temperature control.

  • Dehalogenation : A minor pathway (<5%) in Method 2.2 due to Pd/C activity. Additives like triethylamine suppress this side reaction.

Recent Advances and Optimization Strategies

Solvent-Free Mechanochemical Synthesis

Ball-milling o-phenylenediamine , 4-chlorophenylglyoxal , and NaBH₄ in a 1:1:2 ratio eliminates solvent use, reducing environmental impact. Initial trials report yields of 68% with shorter reaction times (2 hours ).

Enzymatic Reduction

Preliminary studies using alcohol dehydrogenase from Saccharomyces cerevisiae demonstrate enantioselective reduction of the ketone intermediate, achieving >90% enantiomeric excess for the (R)-isomer .

Mechanism of Action

The mechanism of action of (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms. In anticancer research, it can induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting enzymes like topoisomerases .

Comparison with Similar Compounds

N-(1H-Benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)methanimine

  • Structure: Replaces the methanol group with a methanimine (N=CH) linkage.
  • Synthesis: Formed via condensation reactions involving 2-aminobenzimidazole and 4-chlorobenzaldehyde derivatives .
  • Key Data: FTIR shows an N=CH stretch at 1670 cm⁻¹, distinguishing it from the methanol derivative .

2-(4-Chlorophenyl)-1H-benzo[d]imidazole

  • Structure: Lacks the methanol group; 4-chlorophenyl is directly attached to the benzimidazole.
  • Synthesis: Eco-friendly methods using ZnO nanoparticles and 4-chlorophenyldiamine .
  • Key Data :
    • Reduced hydrogen-bonding capacity due to the absence of the hydroxyl group.
    • Higher hydrophobicity, likely influencing solubility and membrane permeability in biological systems .

(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol

  • Structure : Substitutes benzimidazole with a methyl-imidazole ring.
  • Key Data: Molecular formula: C₁₁H₁₁ClN₂O (vs. C₁₃H₁₀ClN₂O for the target compound) .

1H-Benzimidazole-2-methanol Derivatives with Extended Chains

  • Example: 1-[4-(4-Chlorophenoxy)butyl]-substituted derivative .
  • Structure: Features a butyl-phenoxy chain instead of the 4-chlorophenyl group.
  • Key Data: Molecular formula: C₁₈H₁₉ClN₂O₂.

Benzimidazole-Based Oxazole and Acrylic Acid Analogues

  • Examples : Compounds with thio, hydrazinyl, or acrylic acid substituents (e.g., compound 6f in ) .
  • Key Data: Biological Activity: Designed as acetylcholinesterase inhibitors () or Pin1 inhibitors (). Compound 6f (with a 4-chlorophenylamino group) shows a melting point of 158–160°C, suggesting crystalline stability .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituent Molecular Formula Notable Properties/Activities Reference
(1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol Benzimidazole + methanol 4-Chlorophenyl C₁₃H₁₀ClN₂O Pending pharmacological studies N/A
N-(1H-Benzo[d]imidazol-2-yl)-1-(4-chlorophenyl)methanimine Benzimidazole + imine 4-Chlorophenyl C₁₃H₉ClN₄ IR: N=CH stretch at 1670 cm⁻¹
2-(4-Chlorophenyl)-1H-benzo[d]imidazole Benzimidazole Direct 4-chlorophenyl C₁₃H₉ClN₂ Eco-friendly synthesis (ZnO NPs)
(4-Chlorophenyl)(1-methyl-1H-imidazol-2-yl)methanol Imidazole + methanol 4-Chlorophenyl C₁₁H₁₁ClN₂O Steric hindrance from methyl group
1-[4-(4-Chlorophenoxy)butyl] derivative Benzimidazole + butyl 4-Chlorophenoxy C₁₈H₁₉ClN₂O₂ Predicted pKa: 13.83

Biological Activity

The compound (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H12ClN2O\text{C}_{14}\text{H}_{12}\text{ClN}_2\text{O}

This structure includes a benzimidazole core linked to a 4-chlorophenyl group and a hydroxymethyl substituent.

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit notable anticancer properties. A study focusing on various benzimidazole derivatives, including those similar to this compound, demonstrated significant cytotoxicity against several cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical) cells. The most active compounds showed IC50 values ranging from 7 to 24 µM, highlighting their selective toxicity towards cancer cells compared to normal cells .

Table 1: Cytotoxic Activity of Related Compounds

Compound IDCell LineIC50 (µM)Selectivity Ratio (HaCaT/Cell Line)
22HCT-116113.1
46MCF-7152
46HeLa184

The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. Molecular docking studies have suggested that these compounds may bind effectively to the MDM2 protein, which is known to play a critical role in tumorigenesis by inhibiting p53 activity .

Antibacterial Activity

In addition to anticancer properties, benzimidazole derivatives have been explored for their antibacterial potential. A review highlighted that certain benzimidazole compounds demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The presence of the chlorophenyl group in this compound could enhance its interaction with bacterial cell membranes, potentially leading to increased antibacterial efficacy .

Case Studies

  • Anticancer Efficacy : A study conducted on a series of benzimidazole derivatives revealed that modifications at the phenyl ring significantly influenced cytotoxic activity. Compounds with electron-withdrawing groups, such as chlorine, were particularly effective against HCT-116 and MCF-7 cell lines .
  • Antibacterial Screening : Another investigation assessed the antibacterial properties of various benzimidazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .

Table 2: Antibacterial Activity of Selected Benzimidazole Derivatives

Compound IDBacteriaZone of Inhibition (mm)
Compound AS. aureus24
Compound BE. coli20
Compound CK. pneumoniae18

Scientific Research Applications

Antibacterial Properties

Recent studies have demonstrated that derivatives of benzimidazole, including (1H-Benzo[d]imidazol-2-yl)(4-chlorophenyl)methanol, exhibit significant antibacterial activity. For example, a study evaluated various synthesized imidazole derivatives against common bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that certain compounds showed comparable efficacy to standard antibiotics like streptomycin, suggesting their potential as novel antibacterial agents .

Anticancer Activity

The anticancer properties of this compound have also been investigated. A notable study focused on the cytotoxic effects of related compounds against several cancer cell lines, including colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cells. Some derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against these cancer cell lines with selectivity ratios suggesting lower toxicity to normal cells .

Case Study 1: Antimicrobial Evaluation

In a controlled laboratory setting, a series of benzimidazole derivatives were synthesized and tested for their antimicrobial properties using the tube dilution method. The most active compounds demonstrated minimum inhibitory concentrations (MICs) as low as 1.27 µM against Gram-positive and Gram-negative bacteria . This highlights the compound's potential in developing new antimicrobial therapies.

Case Study 2: Anticancer Screening

A separate study assessed the anticancer efficacy of synthesized imidazole derivatives against HCT-116 cells using the Sulforhodamine B assay. Compounds with structural similarities to this compound showed IC50 values significantly lower than those of conventional chemotherapeutics like 5-fluorouracil, indicating a promising avenue for further research into its use in cancer treatment .

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